Muscone

Description

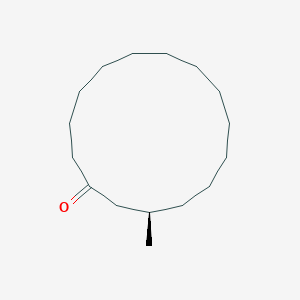

Cyclopentadecanone, 3-methyl-, (3R)- has been reported in Moschus moschiferus with data available.

structure in first source

Properties

IUPAC Name |

(3R)-3-methylcyclopentadecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUZKCOMYUFRB-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCCCCCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-00-6 |

Source

|

| Record name | Muscone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUSCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPS3C6CV36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereoselective Synthesis of (R)-(-)-Muscone: A Technical Guide

Introduction

(R)-(-)-Muscone, the principal odorous component of natural musk, has been a prized ingredient in perfumery for centuries. Its complex macrocyclic structure and single chiral center present a significant synthetic challenge. Due to the protection of the musk deer, the natural source of muscone, efficient and stereoselective synthetic routes are of high commercial and academic importance. This technical guide provides an in-depth overview of the key modern strategies for the asymmetric synthesis of (R)-(-)-muscone, focusing on reaction mechanisms, stereochemical control, and detailed experimental protocols for seminal syntheses.

Stereochemistry of this compound

The odor profile of this compound is intrinsically linked to its stereochemistry. The (R)-enantiomer possesses the characteristic warm, sensual musk fragrance, while the (S)-enantiomer is significantly weaker and described as less desirable. Therefore, the primary goal in modern this compound synthesis is the development of methods that afford the (R)-enantiomer with high enantiomeric excess (ee).

Key Synthetic Strategies

Several elegant strategies have been developed to address the dual challenges of constructing the 15-membered macrocycle and installing the chiral methyl group at the C3 position with the correct (R) configuration. These can be broadly categorized into methods involving catalytic asymmetric reactions, the use of chiral pool starting materials, and diastereoselective transformations.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of macrocycles, including this compound. This approach typically involves the synthesis of a long-chain diene precursor containing the desired stereocenter, which is then cyclized using a ruthenium-based catalyst.

One of the benchmark syntheses using this approach was developed by Kamat and coworkers, starting from the readily available chiral pool material, (+)-citronellal.

Experimental Protocol: Synthesis of (R)-(-)-Muscone via RCM from (+)-Citronellal (Adapted from Kamat et al., Tetrahedron, 2000)

-

Synthesis of the Diene Precursor:

-

To a solution of (+)-citronellal in diethyl ether, add a Grignard reagent prepared from 10-bromodec-1-ene and magnesium turnings at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Protect the resulting secondary alcohol as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF.

-

Perform ozonolysis of the protected alcohol in methanol at -78 °C, followed by reductive workup with dimethyl sulfide to yield the corresponding aldehyde.

-

Subject the aldehyde to a Wittig reaction with methyltriphenylphosphonium bromide and n-butyllithium in THF at -78 °C to afford the terminal alkene.

-

Deprotect the TBDMS ether using tetra-n-butylammonium fluoride (TBAF) in THF to give the diene alcohol.

-

Oxidize the alcohol to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.

-

-

Ring-Closing Metathesis:

-

Dissolve the diene ketone in dry, degassed dichloromethane.

-

Add Grubbs' first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in a single portion.

-

Reflux the solution under an argon atmosphere for 12 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the unsaturated macrocycle.

-

-

Hydrogenation:

-

Dissolve the unsaturated macrocycle in ethanol.

-

Add 10% palladium on carbon catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford (R)-(-)-muscone.

-

Logical Workflow for RCM Synthesis of (R)-(-)-Muscone

Caption: Workflow for the synthesis of (R)-(-)-Muscone from (+)-citronellal via RCM.

Enantioselective Intramolecular Aldol Addition/Dehydration

A highly innovative approach developed by Knopff, Kuhne, and Fehr at Firmenich involves the enantioselective intramolecular aldol addition/dehydration of a macrocyclic diketone. This key step establishes the chiral center and simultaneously forms the enone precursor to this compound.

Experimental Protocol: Enantioselective Aldol Addition/Dehydration (Adapted from Knopff et al., Angew. Chem. Int. Ed., 2007)

-

Preparation of the Sodium N-Methylephedrate Catalyst:

-

To a suspension of sodium hydride (60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of (+)-N-methylephedrine in THF dropwise.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases.

-

-

Enantioselective Aldol Reaction:

-

Cool the freshly prepared catalyst solution to -20 °C.

-

Add a solution of the achiral macrocyclic diketone (cyclopentadeca-1,8-dione) in THF dropwise over 2 hours.

-

Stir the reaction mixture at -20 °C for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Purify the crude product by column chromatography to yield the chiral bicyclic enone intermediate.

-

-

Conversion to (R)-(-)-Muscone:

-

The resulting enone can be converted to (R)-(-)-muscone through established methods, such as conjugate addition of a methyl group followed by reductive removal of the ketone functionality at the bridgehead.

-

Signaling Pathway for Stereocontrol in Aldol Addition

Caption: Stereocontrol in the enantioselective intramolecular aldol addition.

Asymmetric Conjugate Addition

The direct enantioselective conjugate addition of a methyl group to a pre-formed macrocyclic enone is a highly atom-economical approach to (R)-(-)-muscone. The success of this strategy hinges on the development of efficient chiral copper-based catalysts.

Tanaka and Suzuki reported a landmark synthesis achieving essentially 100% ee through the use of a chiral ligand derived from camphor in a copper-catalyzed 1,4-addition of a methyl group.

Experimental Protocol: Asymmetric Conjugate Addition (Adapted from Tanaka & Suzuki, J. Chem. Soc., Chem. Commun., 1991)

-

Preparation of the Chiral Cuprate Reagent:

-

To a solution of the chiral amino alcohol ligand (derived from (+)-camphor) in toluene at -78 °C, add a solution of methyllithium in diethyl ether.

-

Stir the mixture for 30 minutes.

-

Add copper(I) iodide and stir for an additional 30 minutes to form the chiral copper amide.

-

Add a second equivalent of methyllithium to generate the chiral methylcuprate reagent.

-

-

Conjugate Addition:

-

Cool the solution of the chiral cuprate reagent to -78 °C.

-

Add a solution of (E)-cyclopentadec-2-enone in toluene dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with diethyl ether and purify by column chromatography to afford (R)-(-)-muscone. The addition of a small amount of THF to the reaction mixture was found to be crucial for achieving near-perfect enantioselectivity.

-

Experimental Workflow for Asymmetric Conjugate Addition

Caption: Workflow for the asymmetric conjugate addition synthesis of (R)-(-)-muscone.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excesses for the key synthetic strategies discussed.

| Synthetic Strategy | Starting Material | Key Reagent/Catalyst | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| Ring-Closing Metathesis | (+)-Citronellal | Grubbs' I Catalyst | ~25 | >99 | Kamat et al., 2000 |

| Intramolecular Aldol | Cyclopentadeca-1,8-dione | Sodium (+)-N-Methylephedrate | High (for key step) | up to 76 | Knopff et al., 2007 |

| Asymmetric Conjugate Addition | (E)-Cyclopentadec-2-enone | Chiral Cuprate (Camphor-derived) | ~85 | ~100 | Tanaka & Suzuki, 1991 |

Conclusion

The synthesis of (R)-(-)-muscone has evolved significantly, with modern methods offering high levels of stereocontrol and efficiency. Ring-closing metathesis provides a reliable route from chiral pool starting materials, while asymmetric conjugate addition offers a highly atom-economical and enantioselective approach. The innovative use of organocatalysis in the intramolecular aldol condensation demonstrates the power of modern synthetic methodology to solve classic challenges in natural product synthesis. The choice of a particular synthetic route in a research or industrial setting will depend on factors such as the availability and cost of starting materials and reagents, scalability, and the desired level of enantiopurity. Continued research in this area will undoubtedly lead to even more elegant and sustainable methods for the production of this valuable fragrance ingredient.

The Enigmatic Scent: A Deep Dive into the Biosynthesis of Muscone in Musk Deer

For Researchers, Scientists, and Drug Development Professionals

The potent and highly valued fragrance of musk, primarily attributed to the macrocyclic ketone muscone, has captivated humanity for centuries.[1] Natural musk is a glandular secretion from the male musk deer (genus Moschus), an endangered species, making the elucidation of its biosynthetic pathways a critical endeavor for sustainable production and therapeutic applications.[1] This technical guide provides an in-depth exploration of the current understanding of this compound biosynthesis in musk deer, integrating findings from metabolomics, transcriptomics, and enzymology.

The Core Biosynthetic Pathway: From Fatty Acids to a Signature Scent

The biosynthesis of this compound is a complex process rooted in the fundamental pathways of lipid metabolism. The current proposed pathway involves a series of enzymatic reactions that convert common fatty acid precursors into the characteristic 15-membered carbon ring structure of this compound (3-methylcyclopentadecanone).[2][3]

The initial steps of the pathway leverage the well-established fatty acid synthesis machinery. Acetyl-CoA, a central metabolite, is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) .[2] Subsequently, fatty acid synthase (FASN) catalyzes the iterative condensation of malonyl-CoA with an acetyl-CoA primer to elongate the fatty acid chain.[2] A key branch point for this compound synthesis is the incorporation of a methyl group, leading to the formation of 14-methylpentadecanoic acid.[2]

This methylated fatty acid then undergoes ω-hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (CYP) .[2] The resulting ω-hydroxy fatty acid is the direct precursor to the macrocyclic lactone. The final and crucial step is the intramolecular cyclization of the ω-hydroxy fatty acid, a reaction catalyzed by a lactonizing lipase (LipL) , which forms the 15-membered ring of this compound.[2]

Recent research also suggests a significant role for the microbial communities residing in the musk gland in the maturation and potential modification of musk compounds, including this compound.[4]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA in musk deer.

Quantitative Analysis of Musk Components

The composition of musk is complex and varies depending on the age of the deer, mating status, and the maturation stage of the secretion.[2][5] Lipids constitute a significant portion of musk, serving as precursors for the volatile compounds that contribute to its characteristic scent.[2]

| Compound Class | Relative Abundance (%) | Key Compounds Identified | Reference |

| Lipids | 51.52 | Fatty acids, Aldehydes, Esters | [2] |

| Organic Oxygen Compounds | 28.79 | Macrocyclic ketones (including this compound) | [2] |

| Organoheterocyclic Compounds | 12.12 | - | [2] |

| Macrocyclic Ketones | 9.09 | This compound, Cyclopentadecanone | [2] |

Table 1: Relative Abundance of Major Compound Classes in Musk Deer Secretion. This table summarizes the general composition of musk, highlighting the importance of lipids as precursors.

| Compound | Relative Abundance (%) in Unmated Males | Relative Abundance (%) in Mated Males | Reference |

| This compound | 35.76 | 22.59 | [6] |

| Cholesterol | High | Lower | [6] |

Table 2: Relative Abundance of Key Compounds in Musk of Mated vs. Unmated Musk Deer. This table illustrates the variation in key musk components based on the mating status of the deer, suggesting a role for these compounds in chemical communication.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling of Musk Secretions

This protocol is adapted from the methodology described by Jie et al. (2025).[2]

Objective: To identify and quantify the chemical constituents of musk secretions.

Materials:

-

Musk samples

-

2-mL Eppendorf tubes

-

Extraction liquid: Methanol:Chloroform (3:1, v/v)

-

Ball mill homogenizer

-

Ultrasonic bath

-

Centrifuge (refrigerated)

-

2-mL GC-MS glass vials

-

Agilent 7890 Gas Chromatograph system (or equivalent)

-

Pegasus HT time-of-flight mass spectrometer (or equivalent)

Procedure:

-

Weigh approximately 60 mg of musk sample into a 2-mL Eppendorf tube.

-

Add 0.48 mL of the extraction liquid (Methanol:Chloroform, 3:1).

-

Homogenize the sample in a ball mill for 4 minutes at 45 Hz.

-

Following homogenization, sonicate the sample for 5 minutes in an ice-water bath.

-

Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.

-

Carefully transfer 0.4 mL of the supernatant to a fresh 2-mL GC-MS glass vial.

-

Analyze the sample using the GC-MS system with the following parameters:

-

Injector Temperature: 290°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Column Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 200°C at 10°C/minute, hold for 5 minutes

-

Ramp to 240°C at 5°C/minute, hold for 5 minutes

-

Ramp to 290°C, hold for 15 minutes

-

-

Mass Spectrometer:

-

Ion Source Temperature: 220°C

-

Interface Temperature: 220°C

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries such as NIST.

-

Quantify the relative abundance of each compound based on its peak area.

Enzyme Assay Protocols

Experimental validation of the proposed biosynthetic pathway requires the characterization of the involved enzymes.[3] The following are generalized protocols for assaying the activity of the key enzyme classes.

This spectrophotometric assay measures the decrease in NADPH concentration.[2]

Principle: The production of malonyl-CoA by ACC is coupled to the fatty acid synthase reaction, which consumes NADPH. The rate of NADPH oxidation is monitored at 365 nm.

Reagents:

-

Cell extract or purified ACC enzyme

-

MOPS buffer (pH 7.8)

-

MgCl₂

-

NADPH

-

ATP

-

KHCO₃

-

Purified Malonyl-CoA Reductase

-

Acetyl-CoA

Procedure:

-

In a UV cuvette, mix the cell extract or purified enzyme with MOPS buffer, MgCl₂, NADPH, ATP, KHCO₃, and malonyl-CoA reductase.

-

Measure the baseline absorbance at 365 nm over time to determine the background rate.

-

Initiate the reaction by adding acetyl-CoA and mix quickly.

-

Monitor the decrease in absorbance at 365 nm over time.

-

Calculate the specific activity by subtracting the background rate and using the molar extinction coefficient of NADPH.

This fluorometric assay is a general method for measuring CYP activity.[7]

Principle: A non-fluorescent CYP substrate is converted into a highly fluorescent product. The increase in fluorescence is proportional to the enzyme activity.

Reagents:

-

Microsomal preparations or purified CYP enzyme

-

CYP Assay Buffer

-

NADPH Generating System

-

Non-fluorescent CYP substrate (specific to the CYP isoform of interest)

-

Fluorescent standard

Procedure:

-

Prepare a reaction mix containing the enzyme source and the NADPH generating system in a 96-well plate.

-

Initiate the reaction by adding the CYP substrate.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate.

-

Calculate the enzyme activity based on a standard curve generated with the fluorescent product.

This titrimetric assay measures the release of free fatty acids.[8][9]

Principle: The lipase hydrolyzes a triglyceride substrate, releasing free fatty acids. The amount of fatty acid produced is determined by titration with a standardized NaOH solution.

Reagents:

-

Crude enzyme extract or purified lipase

-

Tris-HCl buffer (pH 7.7)

-

Olive oil substrate emulsion

-

95% Ethanol

-

Thymolphthalein indicator

-

Standardized NaOH solution

Procedure:

-

Incubate the enzyme with the olive oil substrate emulsion at 37°C.

-

Stop the reaction by adding ethanol.

-

Add the thymolphthalein indicator.

-

Titrate the reaction mixture with the standardized NaOH solution until a color change is observed.

-

A blank reaction without the enzyme should be run in parallel.

-

The lipase activity is calculated based on the amount of NaOH required to neutralize the liberated fatty acids.

Concluding Remarks and Future Directions

The elucidation of the this compound biosynthetic pathway in musk deer is a significant step towards the sustainable production of this valuable fragrance and potential therapeutic agent. The pathway, originating from fatty acid metabolism, involves a series of key enzymatic transformations. While the general framework of the pathway has been proposed, further research is necessary for its complete validation.[3] This includes the definitive identification and characterization of all the enzymes involved, particularly the specific cytochrome P450s and the lactonizing lipase.

Future studies should focus on:

-

Enzyme Isolation and Characterization: Purification and detailed kinetic analysis of the key enzymes in the pathway.

-

Gene Identification and Expression Analysis: Identifying the genes encoding the biosynthetic enzymes and studying their expression patterns in the musk gland.

-

Metabolic Engineering: Heterologous expression of the biosynthetic pathway in microbial or plant systems for the sustainable production of this compound.

-

Role of Microbiota: Further investigation into the specific contributions of the musk gland microbiome to this compound biosynthesis and maturation.

A comprehensive understanding of these aspects will not only pave the way for the biotechnological production of this compound but also provide deeper insights into the fascinating biochemistry of animal chemical communication.

References

- 1. Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journals.plos.org [journals.plos.org]

- 6. The musk chemical composition and microbiota of Chinese forest musk deer males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. Lipase assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Muscone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscone, a macrocyclic ketone, is the principal odorous component of natural musk, a substance highly valued in perfumery and traditional medicine for centuries. The naturally occurring enantiomer is (R)-(-)-3-methylcyclopentadecanone. Due to the protected status of the musk deer, from which natural musk is obtained, synthetic this compound is now the primary source for commercial applications. Beyond its characteristic fragrance, this compound has garnered significant scientific interest for its diverse biological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways of this compound, along with detailed experimental protocols relevant to its synthesis and biological evaluation.

Chemical Structure and Stereochemistry

The chemical structure of this compound was first elucidated by Leopold Ružička. It consists of a 15-membered carbon ring with a ketone functional group and a methyl substituent at the third position.

-

IUPAC Name: (R)-3-methylcyclopentadecanone[1]

This compound possesses a single chiral center at the C-3 position, giving rise to two enantiomers: (R)-(-)-muscone and (S)-(+)-muscone. The naturally occurring and most fragrant isomer is (R)-(-)-muscone.[4][5] The racemic mixture is often denoted as (±)-muscone.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow oily liquid with a powerful, sweet, and animalic musk odor.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 238.41 g/mol | [1][2] |

| Boiling Point | 329 °C; 130 °C @ 0.5 mmHg | [1] |

| Melting Point | -15 °C | [7] |

| Density | 0.9221 g/cm³ at 17 °C | [1] |

| Refractive Index | 1.4802 at 17 °C/D | [1] |

| Solubility | Very soluble in acetone, ethyl ether, and ethanol. Insoluble in water. | [1][3] |

| logP (Octanol/Water) | 5.277 | [8] |

| Vapor Pressure | 0.000095 mmHg @ 23°C | [9] |

Spectroscopic Data:

-

¹H-NMR and ¹³C-NMR: The nuclear magnetic resonance spectra of this compound are characterized by a series of signals corresponding to the numerous methylene groups in the macrocyclic ring, a distinct signal for the methyl group, and a downfield signal for the carbonyl carbon. The exact chemical shifts and coupling patterns are dependent on the solvent and the specific stereoisomer.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a strong absorption band characteristic of a ketone carbonyl group (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of the macrocyclic ring.

Biological Properties and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and olfactory properties being the most extensively studied.

Anti-inflammatory Activity: Inhibition of the NF-κB and NLRP3 Inflammasome Pathways

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[10][11]

The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[10] In some cell types, this compound has been observed to inactivate the TLR4/NF-κB signaling pathway.[12]

Olfactory Receptor Interaction

The characteristic musk odor of this compound is mediated through its interaction with specific olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a key receptor for this compound and other musk-smelling compounds. The binding of this compound to OR5AN1 is thought to involve hydrogen bonding with a tyrosine residue (Tyr260) and hydrophobic interactions with surrounding aromatic residues within the receptor's binding pocket.

Experimental Protocols

Synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis

This protocol is a representative example of an asymmetric synthesis of (R)-(-)-muscone.

Materials:

-

(+)-Citronellal

-

Grubbs' catalyst (second generation)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Dess-Martin periodinane

-

Various solvents (e.g., dichloromethane, toluene, diethyl ether) and reagents for standard organic synthesis.

Methodology:

-

Preparation of the Diene Precursor:

-

Start with commercially available (+)-citronellal.

-

Perform a series of standard organic transformations to elongate the carbon chain and introduce a terminal double bond, creating a long-chain diene with the desired stereochemistry at the methyl-bearing carbon. This typically involves reactions such as Wittig olefination and Grignard additions.

-

-

Ring-Closing Metathesis (RCM):

-

Dissolve the diene precursor in a suitable solvent (e.g., dry dichloromethane or toluene) under an inert atmosphere (argon or nitrogen).

-

Add a catalytic amount of a Grubbs' catalyst (e.g., second-generation).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and purify the resulting cyclic alkene by column chromatography.

-

-

Reduction and Oxidation:

-

Reduce the double bond of the cyclic alkene using a standard hydrogenation procedure (e.g., H₂, Pd/C).

-

The resulting macrocyclic alkane is then oxidized to the corresponding ketone, this compound. This can be achieved through various methods, such as oxidation of a corresponding secondary alcohol, which can be introduced via hydroboration-oxidation of the cyclic alkene.

-

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production

This protocol outlines a general method for assessing the anti-inflammatory effects of this compound in a cell-based assay.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

ELISA kits for TNF-α, IL-6, and IL-1β

Methodology:

-

Cell Culture and Treatment:

-

Culture the macrophage cells in appropriate medium until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (a potent inflammatory agent) for a defined time (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

-

-

Collection of Supernatants:

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

Cytokine Measurement by ELISA:

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate to generate a colorimetric signal.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

-

Data Analysis:

-

Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect of this compound.

-

Perform statistical analysis to assess the significance of the observed effects.

-

Conclusion

This compound remains a molecule of significant interest in both the fragrance industry and the field of pharmacology. Its well-defined chemical structure and stereochemistry provide a foundation for understanding its unique properties. The elucidation of its biological activities, particularly its anti-inflammatory effects through the modulation of the NF-κB and NLRP3 inflammasome pathways, opens avenues for its potential therapeutic applications. The synthetic routes developed for this compound not only ensure a sustainable supply but also enable the synthesis of analogs for further structure-activity relationship studies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the chemical and biological intricacies of this fascinating macrocyclic ketone.

References

- 1. Muskone | C16H30O | CID 10947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Musk ketone CAS#: 81-14-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preparation of Muscone_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 541-91-3 [m.chemicalbook.com]

- 8. chemeo.com [chemeo.com]

- 9. ScenTree - this compound® (CAS N° 541-91-3) [scentree.co]

- 10. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound relieves inflammatory pain by inhibiting microglial activation-mediated inflammatory response via abrogation of the NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Neuroprotective Mechanisms of Muscone: A Technical Guide for Researchers

Introduction

Muscone (3-methylcyclopentadecanone), the principal active component of musk, has a long history in traditional medicine for its purported restorative and neuroprotective properties.[1][2] Modern pharmacological research is now elucidating the molecular mechanisms that underlie these effects, revealing a multi-faceted therapeutic potential in a range of neurological disorders.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its application in ischemic stroke, neurodegenerative diseases, and neuroinflammation. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Cerebral Ischemia-Reperfusion Injury

This compound has demonstrated significant neuroprotective effects in the context of cerebral ischemia-reperfusion (I/R) injury, a critical concern in stroke management.[3] The therapeutic window for stroke is narrow, and reperfusion, while necessary, can paradoxically exacerbate tissue damage through oxidative stress, inflammation, and apoptosis.[4][5][6] this compound appears to mitigate this damage through several key mechanisms.

Modulation of the Blood-Brain Barrier

A key initiating event in I/R injury is the breakdown of the blood-brain barrier (BBB). This compound has been shown to preserve BBB integrity. It can traverse the BBB and has been observed to accumulate in the brain at higher concentrations and for longer durations compared to other organs.[7][8]

-

Inhibition of P-glycoprotein (P-gp) and MMP-9: In an in vitro BBB model using co-cultured astrocytes and human umbilical vein endothelial cells, this compound treatment (4, 8, and 16 µM) decreased BBB permeability under oxygen-glucose deprivation (OGD) conditions. This effect is partly attributed to the suppression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9) expression, which are known to degrade tight junction proteins and increase BBB permeability.

Anti-Apoptotic Effects

Neuronal apoptosis is a major contributor to the neuronal loss seen in ischemic stroke.[9][10] this compound has been shown to exert potent anti-apoptotic effects.

-

Bax/Bcl-2/Caspase-3 Pathway: In a rat model of transient middle cerebral artery occlusion (tMCAO), this compound significantly reduced infarct volume and tissue damage.[3] In vitro studies using OGD/R-treated PC12 cells revealed that this compound increases cell viability and inhibits apoptosis by modulating the Bax/Bcl-2/Caspase-3 pathway.[3] Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[11]

-

Stress Granule Formation: Recent studies have shown that this compound can promote the formation of stress granules (SGs) in both OGD/R-treated PC12 cells and in the cortex of MCAO/R rats.[9] This is achieved by binding to and regulating the expression of T-cell intracellular antigen-1 (TIA1), a key protein in SG assembly. The formation of SGs is a cellular stress response that can protect cells from apoptosis.[9]

Anti-Inflammatory and Anti-Oxidant Activity

Neuroinflammation and oxidative stress are hallmarks of I/R injury.[12] this compound has been shown to mitigate these processes.

-

HMGB1/TLR4/NF-κB Pathway: In a hypoxia/reoxygenation (H/R) model of neuronal injury, this compound was found to upregulate microRNA-142-5p.[12] This microRNA directly targets high mobility group box 1 (HMGB1), a key inflammatory mediator.[12] By reducing HMGB1 expression, this compound inactivates the downstream TLR4/NF-κB signaling pathway, thereby reducing inflammation, oxidative stress, and apoptosis.[12]

Pro-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for long-term recovery after stroke. This compound has been shown to promote angiogenesis.

-

VEGFR2/Akt Pathway: In a co-culture system with THP-1 and HUVEC cells, this compound was found to promote the secretion of angiogenesis-related factors from THP-1 cells.[3] This, in turn, promoted the proliferation, migration, and tube formation of HUVECs through the phosphorylation of VEGFR2 and Akt.[3]

Neurodegenerative Disorders

This compound has also shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Parkinson's Disease

In a mouse model of Parkinson's disease, this compound was found to improve motor deficits and protect dopaminergic neurons from degeneration.[13]

-

Inhibition of Ferroptosis: The primary mechanism identified was the inhibition of ferroptosis, a form of iron-dependent cell death.[13] this compound achieves this by inhibiting glycogen synthase kinase 3β (GSK-3β), a key regulator of ferroptosis.[13] This leads to a decrease in iron accumulation, a reduction in lipid peroxidation, and an increase in antioxidant capacity.[13]

Alzheimer's Disease

While direct studies on this compound in Alzheimer's disease models are emerging, its known mechanisms of action are highly relevant to the pathology of the disease, which involves neuroinflammation, oxidative stress, and neuronal apoptosis.[12][14][15][16] In APP/PS1 mice, a model for Alzheimer's, this compound has been shown to protect against damage to synaptic plasticity and memory.[17]

Neuroinflammation and Other Neurological Conditions

This compound's anti-inflammatory properties extend to other neurological conditions.

-

Depressive-Like Behaviors: In a mouse model of LPS-induced depression, pre-treatment with this compound ameliorated depressive-like behaviors and inhibited neuroinflammation in the prefrontal cortex.[18] This was associated with the downregulation of the TLR4/MyD88 pathway and components of the renin-angiotensin system.[18]

-

Cervical Spondylotic Myelopathy: In a rat model of chronic cervical cord compression, this compound improved motor function and attenuated neuroinflammation and neuronal damage.[19] This was linked to the regulation of Drp1-dependent mitochondrial fission, which in turn suppressed microglial activation and neuronal apoptosis.[19]

Quantitative Data Summary

| Disorder/Model | Cell/Animal Model | This compound Concentration/Dose | Key Quantitative Findings | Reference |

| Cerebral Ischemia | In vitro BBB model (astrocytes and ECV304 cells) | 4, 8, and 16 µM | Decreased BBB permeability under OGD conditions. | [7] |

| Cerebral Ischemia | Hypoxia/reoxygenation (H/R)-injured HT22 cells | 100 nM and 300 nM | Significantly alleviated cell apoptosis, oxidative stress, and inflammation. | [12] |

| Parkinson's Disease | PD mouse model | Not specified | Significantly improved motor deficits. | [13] |

| Depression | LPS-induced depression in mice | Not specified | Ameliorated depressive-like behaviors. | [18] |

| Breast Cancer (for IC50 reference) | MDA-MB-231 and BT-549 cells | IC50 (48h) = 71.62 µM (MDA-MB-231), 73.01 µM (BT-549) | Demonstrated cytotoxic effects on cancer cells. | [20] |

| Prostate Cell Apoptosis | Primary muskrat prostate cells | 30 µmol/L | Increased proliferation rate and decreased apoptosis. The ratio of Bcl-2 to Bax mRNA transcription levels increased by 2.85 times, and the protein expression ratio increased by 2.37 times. | [11] |

| Gastric Cancer (for concentration reference) | SGC-7901 and MGC-803 cells | 50 µg/ml | Optimal concentration to inhibit proliferation and stimulate apoptosis. | [21] |

Experimental Protocols

In Vitro Blood-Brain Barrier Model

-

Cell Culture: Astrocytes (AC) and human umbilical vein endothelial cells (ECV304) are co-cultured to simulate the BBB.[7]

-

Model Validation: The success of the BBB model is confirmed through leak testing, transmembrane resistance experiments, and testing for BBB-specific enzymes.[7]

-

Treatment: The in vitro BBB model is treated with this compound at concentrations of 4, 8, and 16 µM under oxygen-glucose deprivation (OGD) conditions to simulate ischemia.[7]

-

Analysis: BBB permeability is assessed, and the expression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9) is measured.[7]

Hypoxia/Reoxygenation (H/R) Neuronal Injury Model

-

Cell Culture: HT22 cells are used as the neuronal cell model.[12]

-

H/R Induction: Cerebral hypoxia injury is induced by hypoxia/reoxygenation (H/R).[12]

-

Treatment: HT22 cells are treated with this compound (100 nM and 300 nM) before H/R exposure.[12]

-

Analysis: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay. Apoptosis is measured using the Annexin V-FITC/PI Apoptosis Detection kit. Oxidative stress is assessed by measuring ROS production and levels of SOD and MDA.[12]

Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

-

Animal Model: A transient middle cerebral artery occlusion (tMCAO) rat model is established to mimic ischemic stroke in vivo.[3]

-

Treatment: Rats are treated with this compound.

-

Analysis: The infarct rate is calculated using 2,3,5-Triphenyl Tetrazolium Chloride (TTC) staining.[3] Neurotrophic factors and angiogenesis-related factors are measured.[3]

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory and Anti-Apoptotic Pathway in Cerebral Hypoxia

Caption: this compound upregulates miR-142-5p, which inhibits HMGB1, leading to the inactivation of the TLR4/NF-κB pathway.

This compound's Anti-Apoptotic Pathway in Ischemic Stroke

Caption: this compound inhibits apoptosis by upregulating Bcl-2 and downregulating Bax, leading to reduced Caspase-3 activation.

Experimental Workflow for In Vitro BBB Permeability Assay

Caption: Workflow for assessing the effect of this compound on the permeability of an in vitro blood-brain barrier model.

Conclusion

This compound demonstrates a remarkable range of neuroprotective activities, making it a compelling candidate for further investigation in the context of neurological disorders. Its ability to modulate the BBB, inhibit apoptosis and inflammation, and promote angiogenesis provides a strong rationale for its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound and optimizing its delivery to the central nervous system to fully harness its neuroprotective capabilities.

References

- 1. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective effect and underlying mechanism of this compound on acute cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ischemia-reperfusion Injury in the Brain: Mechanisms and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. dovemed.com [dovemed.com]

- 7. Effects of this compound on the Expression of P-gp, MMP-9 on Blood–Brain Barrier Model In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcimjournal.com [jcimjournal.com]

- 9. This compound alleviates neuronal injury via increasing stress granules formation and reducing apoptosis in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Effect of this compound on anti-apoptotic ability of muskrat prostate primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound improves hypoxia/reoxygenation (H/R)-induced neuronal injury by blocking HMGB1/TLR4/NF-κB pathway via modulating microRNA-142 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits ferroptosis for neuroprotection in a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Genentech finds new mechanism that may lead to Alzheimer’s disease | Drug Discovery News [drugdiscoverynews.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Preparation and Characterization of this compound Oil-Based Cyclodextrin Metal–Organic Frameworks: Molecular Dynamics Simulations and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. worldscientific.com [worldscientific.com]

- 19. This compound suppresses inflammatory responses and neuronal damage in a rat model of cervical spondylotic myelopathy by regulating Drp1-dependent mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound suppresses gastric cancer via regulation of miRNA‐145 - PMC [pmc.ncbi.nlm.nih.gov]

The Olfactory Enigma of Musk: A Technical Guide to Muscone's Prowess

For Immediate Release

A deep dive into the molecular intricacies of musk odor perception, this technical guide illuminates the central role of muscone, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical properties, olfactory reception, and signaling pathways.

This compound, a macrocyclic ketone, is the principal odorant responsible for the characteristic scent of musk, a fragrance that has captivated humanity for centuries.[1][2][3] Originally sourced from the musk deer (Moschus moschiferus), ethical concerns and the endangered status of the animal have led to the predominance of synthetic this compound in the fragrance industry.[1][4] This guide provides a detailed exploration of the molecular mechanisms underpinning the perception of this compound, from its interaction with specific olfactory receptors to the downstream signaling cascade that culminates in the sensation of its unique aroma.

The Olfactory Gateway: this compound's Interaction with OR5AN1

The human sense of smell is mediated by a vast family of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).[5][6] Extensive research has identified OR5AN1 as the primary human olfactory receptor for this compound.[7][8][9][10] This receptor exhibits a high degree of specificity and sensitivity to this compound and other macrocyclic musks.[7][9] Another receptor, OR1A1, has been identified to respond to nitromusks, but not to macrocyclic ketones like this compound.[7]

The interaction between this compound and OR5AN1 is a highly specific molecular recognition event. Structural modeling and site-directed mutagenesis studies have revealed that the binding of this compound to OR5AN1 involves a combination of hydrogen bonding and hydrophobic interactions.[7] Specifically, the amino acid residue Tyrosine 260 (Tyr260) within the transmembrane α-helix 6 of OR5AN1 plays a crucial role in stabilizing the odorant through hydrogen bonding.[7] This is further supported by hydrophobic interactions with surrounding aromatic residues.[7] The chiral selectivity of OR5AN1 for (R)-muscone, the naturally occurring enantiomer, over (S)-muscone has also been experimentally and computationally confirmed.[7]

Genetic variations within the OR5AN1 gene have been shown to influence an individual's perception of musks.[11] For instance, individuals homozygous for the L289F allele of OR5AN1 exhibit a lower detection threshold for this compound and perceive macrocyclic musks as more intense.[11]

Quantitative Analysis of this compound-Receptor Interaction

The affinity and efficacy of this compound and related compounds for their receptors can be quantified using various in vitro assays. The following table summarizes key quantitative data from published studies.

| Compound | Receptor | Assay Type | EC50 (μM) | Efficacy (Normalized Response) | Reference |

| l-muscone (racemic) | Human OR5AN1 | Luciferase Assay | 13.3 | Not specified | [12] |

| d-muscone | Human OR5AN1 | Luciferase Assay | 11.3 | ~3-fold lower than l-muscone | [12] |

| l-muscone | Mouse MOR215-1 | Luciferase Assay | 0.63 | Not specified | [12] |

| d-muscone | Mouse MOR215-1 | Luciferase Assay | 2.2 | Not specified | [12] |

| Musk Ketone | Human OR5AN1 | Luciferase Assay | ~0.01 | Higher than this compound | [7] |

Table 1: Quantitative Data on this compound and Related Compounds' Interaction with Olfactory Receptors. EC50 represents the concentration of the ligand that induces a response halfway between the baseline and maximum response.

The Intracellular Symphony: this compound's Signaling Pathway

The binding of this compound to OR5AN1 initiates a canonical GPCR signaling cascade, a fundamental mechanism for signal transduction across cell membranes.[13][14] This pathway translates the chemical signal of the odorant into an electrical signal that is transmitted to the brain.

Upon this compound binding, OR5AN1 undergoes a conformational change, which in turn activates a heterotrimeric G-protein, specifically the olfactory-specific G-protein, Gαolf.[15] The activated Gαolf subunit dissociates from the βγ subunits and activates adenylyl cyclase.[15][16] This enzyme then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger in this pathway.[15][17]

The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[18][19] The influx of cations, primarily Ca²⁺ and Na⁺, through these channels depolarizes the olfactory sensory neuron, generating an electrical signal.[19] This signal is then propagated along the neuron's axon to the olfactory bulb in the brain, where it is further processed, ultimately leading to the perception of the musk odor.[10][20]

Signaling Pathway Diagram

Caption: this compound-induced olfactory signaling pathway.

Experimental Protocols: A Methodological Overview

The elucidation of this compound's olfactory mechanism has been made possible through a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

Heterologous Expression and Luciferase Reporter Gene Assay

This is a widely used in vitro method to screen for and characterize the activation of olfactory receptors.

-

Objective: To measure the dose-dependent response of a specific olfactory receptor to a ligand.

-

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured.[21] The cells are then co-transfected with plasmids encoding the olfactory receptor of interest (e.g., OR5AN1), an accessory protein like Receptor Transporting Protein 1S (RTP1S) to ensure receptor expression on the cell surface, and a reporter gene construct. The reporter is typically a luciferase gene under the control of a cAMP response element (CRE).[22]

-

Ligand Stimulation: The transfected cells are exposed to varying concentrations of the odorant (e.g., this compound).

-

Signal Detection: Activation of the GPCR by the odorant leads to an increase in intracellular cAMP. This, in turn, activates the CRE, driving the expression of luciferase. The amount of light produced by the luciferase reaction is then measured using a luminometer, which is proportional to the receptor's activation.[22]

-

Experimental Workflow: Luciferase Assay

Caption: Workflow for a luciferase-based olfactory receptor assay.

Calcium Imaging

This technique allows for the real-time visualization of intracellular calcium changes upon receptor activation.

-

Objective: To measure the increase in intracellular calcium concentration as a downstream indicator of olfactory receptor activation.

-

Methodology:

-

Cell Preparation: Similar to the luciferase assay, cells are transfected with the olfactory receptor.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Ligand Application: The cells are then exposed to the odorant.

-

Fluorescence Microscopy: Upon receptor activation and subsequent G-protein signaling, intracellular calcium levels rise due to influx through CNG channels and release from intracellular stores. This increase in calcium binds to the fluorescent dye, causing a change in its fluorescence intensity, which is detected and quantified using a fluorescence microscope.

-

Conclusion

This compound's role as a primary contributor to the perception of musk is a well-defined example of the intricate molecular dance that underlies our sense of smell. The specific interaction with the OR5AN1 receptor, the subsequent activation of the canonical cAMP signaling pathway, and the resulting neuronal signal provide a clear and compelling model for olfactory research. The experimental protocols detailed herein offer a robust framework for the continued exploration of odorant-receptor interactions and the development of novel fragrance compounds. This in-depth understanding is not only crucial for the fields of fragrance and flavor science but also holds potential for applications in drug development, where olfactory receptors are emerging as novel therapeutic targets.

References

- 1. medium.com [medium.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. (–)-Muscone - American Chemical Society [acs.org]

- 4. This compound (541-91-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. OR5AN1 olfactory receptor family 5 subfamily AN member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. uniprot.org [uniprot.org]

- 9. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]

- 10. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jackwestin.com [jackwestin.com]

- 14. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sites.evergreen.edu [sites.evergreen.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Effects of Muscone on the Cardiovascular System

Introduction

This compound, a macrocyclic ketone, is the principal active component of musk, a substance with a long history in traditional medicine for treating a variety of ailments, including those related to the cardiovascular system.[1][2] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing that this compound exerts significant protective effects on the heart and blood vessels. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects on the cardiovascular system, with a focus on its therapeutic potential in ischemic heart disease and cardiac hypertrophy. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Pharmacological Effects of this compound on the Cardiovascular System

This compound's primary cardiovascular benefits are observed in its ability to mitigate the damage caused by myocardial infarction (MI) and to attenuate the pathological remodeling seen in cardiac hypertrophy. These effects are attributed to its potent anti-inflammatory, anti-fibrotic, and anti-apoptotic properties.[3][4]

Effects on Myocardial Infarction

In preclinical models of myocardial infarction, this compound has been shown to improve cardiac function, reduce infarct size, and inhibit adverse remodeling of the heart muscle.[3] These beneficial effects are linked to its ability to suppress inflammation and apoptosis in the ischemic myocardium.

Table 1: Effects of this compound on Cardiac Function and Remodeling in a Mouse Model of Myocardial Infarction (MI)

| Parameter | Control (MI) | This compound-treated (MI) | Percentage Change | Reference |

| LVEF (%) | 41.12 ± 2.44 | 49.23 ± 1.91 | ↑ 19.7% | [1][3] |

| LVFS (%) | 20.10 ± 1.35 | 24.65 ± 1.16 | ↑ 22.6% | [1][3] |

| LVESd (mm) | 3.57 ± 0.20 | 3.03 ± 0.11 | ↓ 15.1% | [1][3] |

| LVEDd (mm) | 4.45 ± 0.18 | 4.01 ± 0.11 | ↓ 9.9% | [1][3] |

| Heart weight/body weight ratio | 0.69 ± 0.02 | 0.61 ± 0.02 | ↓ 11.6% | [1][3] |

| Myocardial Fibrosis (%) | 4.14 ± 0.47 | 2.57 ± 0.30 | ↓ 38.0% | [3] |

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVESd: Left Ventricular End-Systolic Diameter; LVEDd: Left Ventricular End-Diastolic Diameter. Data are presented as mean ± SD.

Table 2: Effects of this compound on Inflammatory Cytokines and Apoptosis in a Mouse Model of MI

| Marker | Control (MI) | This compound-treated (MI) | Percentage Change | Reference |

| TGF-β1 | 109.0 ± 12.74 | 72.56 ± 3.30 | ↓ 33.4% | [3] |

| TNF-α | 59.66 ± 6.16 | 41.56 ± 3.80 | ↓ 30.3% | [3] |

| IL-1β | 8.12 ± 0.74 | 5.35 ± 0.40 | ↓ 34.1% | [3] |

| NF-κB | 135.2 ± 13.51 | 89.43 ± 9.87 | ↓ 33.8% | [3] |

| Bcl-2/Bax ratio | (qualitative) | (qualitative) | ↑ | [3] |

TGF-β1: Transforming Growth Factor-beta 1; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; NF-κB: Nuclear Factor-kappa B. Data are presented as mean ± SD.

Effects on Cardiac Hypertrophy

This compound has also demonstrated the ability to inhibit the development of cardiac hypertrophy induced by stimuli such as angiotensin II. It achieves this by suppressing inflammatory responses and fibrosis in the heart.[4][5]

Table 3: Effects of this compound in a Mouse Model of Angiotensin II-Induced Cardiac Hypertrophy

| Marker | Control (Ang II) | This compound-treated (Ang II) | Percentage Change | Reference |

| TNF-α mRNA | (qualitative) | (qualitative) | ↓ | [6] |

| IL-1β mRNA | (qualitative) | (qualitative) | ↓ | [6] |

| IL-6 mRNA | (qualitative) | (qualitative) | ↓ | [6] |

| COL1A1 mRNA | (qualitative) | (qualitative) | ↓ | [6] |

| COL3A1 mRNA | (qualitative) | (qualitative) | ↓ | [6] |

COL1A1: Collagen Type I Alpha 1 Chain; COL3A1: Collagen Type III Alpha 1 Chain. Data represents qualitative changes observed in the study.

Mechanism of Action

The cardioprotective effects of this compound are mediated through its interaction with several key signaling pathways involved in inflammation, cell survival, and tissue remodeling.

Anti-inflammatory Effects: Inhibition of NF-κB and NLRP3 Inflammasome

A cornerstone of this compound's cardioprotective action is its ability to suppress inflammation. It achieves this by inhibiting the activation of the NF-κB pathway and the NLRP3 inflammasome in macrophages.[7][8] This leads to a significant reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[7][9]

Cardioprotection in Ischemia: PI3K/Akt/eNOS Pathway

This compound has been shown to activate the PI3K/Akt/eNOS signaling pathway, which plays a crucial role in cell survival and endothelial function.[3] The phosphorylation of Akt and eNOS promotes the production of nitric oxide (NO), which has vasodilatory and anti-apoptotic effects, thereby protecting the myocardium from ischemic injury.[3]

Anti-hypertrophic and Anti-fibrotic Effects: STAT3, MAPK, and TGF-β/SMAD Pathways

In the context of cardiac hypertrophy, this compound has been found to inhibit the STAT3, MAPK, and TGF-β/SMAD signaling pathways.[4][5] By blocking these pathways, this compound can reduce the expression of genes involved in cardiac fibrosis and hypertrophy, thereby preventing the pathological remodeling of the heart.[4][6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's cardiovascular effects.

Mouse Model of Myocardial Infarction

This model is used to study the effects of this compound on ischemic heart disease.

-

Animals: Male C57BL/6J mice (7-8 weeks old) are typically used.[7]

-

Surgical Procedure:

-

Mice are anesthetized, and the heart is exposed via a left thoracotomy.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

-

Successful ligation is confirmed by the immediate appearance of a pale color in the anterior ventricular wall.

-

The chest is closed, and the mice are allowed to recover.

-

Sham-operated mice undergo the same procedure without LAD ligation.[3]

-

-

This compound Administration: this compound is typically administered by gavage at a dose of 2 mg/kg/day for a specified period, often starting after the acute inflammatory phase (e.g., 7 days post-MI) and continuing for several weeks.[3][7]

-

Assessment of Cardiac Function: Echocardiography is performed at baseline and at various time points post-MI to measure parameters such as LVEF, LVFS, LVESd, and LVEDd.[3]

-

Histological Analysis: At the end of the study, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of myocardial fibrosis.[3]

In Vitro Macrophage Inflammation Model

This model is used to investigate the direct anti-inflammatory effects of this compound on macrophages.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in appropriate media.[7]

-

Inflammatory Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[7]

-

This compound Treatment: Cells are pre-treated with this compound at various concentrations before or during LPS stimulation.[7]

-

Measurement of Inflammatory Markers:

Conclusion

This compound demonstrates significant therapeutic potential for cardiovascular diseases, particularly myocardial infarction and cardiac hypertrophy. Its beneficial effects are underpinned by a multi-targeted mechanism of action that includes the suppression of key inflammatory and fibrotic signaling pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel cardiovascular drug. Future studies should focus on elucidating the precise molecular targets of this compound and translating these promising preclinical findings into clinical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound inhibits angiotensin II-induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of this compound on cardiac remodeling in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Deer: A Technical Guide to Muscone and Its Natural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscone, the macrocyclic ketone responsible for the characteristic odor of musk, has been a prized ingredient in perfumery and traditional medicine for centuries.[1][2] Its primary natural source, the musk deer (Moschus species), is an endangered animal, rendering the harvesting of natural musk unethical and unsustainable.[1][2][3] This has led to a significant reliance on synthetic this compound and a search for alternative, natural sources.[1][2] This technical guide provides an in-depth review of potential non-deer natural sources of this compound. Contrary to popular belief, which attributes a "musky" scent to various plants and insects, this paper reveals a critical distinction: the aroma from these alternative sources is not due to this compound but rather other structurally distinct compounds. Notably, ambrette seeds (Abelmoschus moschatus) produce ambrettolide, a macrocyclic lactone with a similar olfactory profile. This guide presents a comprehensive analysis of the chemical constituents of these alternative "musk" sources, focusing on ambrette seed and its primary odorant, ambrettolide. Detailed experimental protocols for extraction and analysis, along with an exploration of the biosynthesis and pharmacological activities of ambrettolide, are provided to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Quest for Sustainable this compound

This compound, chemically known as (R)-3-methylcyclopentadecanone, is a 15-membered ring ketone that is the principal odoriferous component of natural musk.[1][4] Historically obtained from the glandular secretions of the male musk deer, its potent and persistent scent has made it a cornerstone of the fragrance industry.[1][2] Beyond its aromatic properties, this compound has been investigated for various pharmacological effects, including anti-inflammatory and neuroprotective activities.[5][6] The endangerment of the musk deer has necessitated a shift towards synthetic this compound production.[1][2] However, the demand for natural ingredients continues to drive research into alternative, sustainable biological sources.

Several plants and at least one insect have been colloquially named for their "musky" aroma, leading to the assumption that they may contain this compound. This guide critically examines the scientific evidence for the presence of this compound in these organisms.

Investigated Non-Deer "Musk" Sources

A thorough review of the chemical composition of commonly cited alternative musk sources reveals the absence of this compound. The musky aroma is instead produced by a variety of other volatile organic compounds.

Ambrette (Abelmoschus moschatus)

The seeds of Abelmoschus moschatus, also known as musk mallow, are widely used in perfumery as a substitute for animal musk.[7][8][9] However, the characteristic scent is not from this compound.

Key Odor Compound: The primary musk-like scent is attributed to ambrettolide , a macrocyclic lactone ((Z)-hexadec-7-en-1,16-olide).[10][11][12]

Chemical Distinction: this compound is a macrocyclic ketone, while ambrettolide is a macrocyclic lactone. This structural difference is significant for researchers in drug development and natural product synthesis. Ambrettolide is described as having a soft, sweet, and powdery musk-like scent with fruity undertones, whereas this compound presents a warmer, more animalic musk profile.[8]

Musk Thistle (Carduus nutans)

Despite its common name, there is no scientific evidence to suggest that musk thistle produces this compound. Analysis of its essential oil has identified a variety of compounds, with none being this compound.

Identified Compounds: The most abundant volatile compounds identified in Carduus nutans are hexadecanoic acid, hexahydrofarnesylacetone, heptacosane, and 4-vinyl guaiacol.[13]

Muskflower (Erythranthe moschata, formerly Mimulus moschatus)

Historically, the muskflower was renowned for its musky fragrance. However, a widespread and documented loss of this scent occurred around the early 20th century.[14] The chemical constituent responsible for its original scent was never definitively identified as this compound. Modern analyses of the plant's volatiles have identified various monoterpenes, but not this compound.[15]

Muskwood (Olearia argophylla)

Known as the musk daisy-bush, this Australian plant is named for its musky scent. However, scientific literature detailing the chemical composition of its essential oil and confirming the presence of this compound is lacking.

Musk Beetle (Aromia moschata)

The musk beetle emits a musky odor as a defense mechanism. Early assumptions about its chemical composition have been clarified by modern analysis, which shows the scent is not due to this compound.

Key Odor Compounds: The beetle's secretion is primarily composed of monoterpenes, including rose oxide and iridodial.[16]

Technical Focus: Ambrettolide from Abelmoschus moschatus

Given the confirmed absence of this compound in commonly cited alternative sources and the prominence of ambrette seeds as a natural musk substitute, this section provides a detailed technical overview of ambrettolide.

Quantitative Analysis of Ambrette Seed Essential Oil

The yield and composition of essential oil from ambrette seeds can vary. However, farnesyl acetate and ambrettolide are consistently identified as major constituents.

| Compound | Chemical Class | Typical Concentration Range (%) | Reference |

| (E,E)-Farnesyl acetate | Sesquiterpene acetate | 50.5 - 72 | [16][17][18] |

| Ambrettolide | Macrocyclic lactone | 9.3 - 12.96 | [16][17][19] |

| (E)-β-Farnesene | Sesquiterpene | 9.8 | [16][17] |

| (E,E)-α-Farnesene | Sesquiterpene | 7.3 | [16][17] |

| Decyl acetate | Acetate ester | 6.0 | [16][17] |

| Dodecyl acetate | Acetate ester | 4.8 | [16][17] |

Experimental Protocols

This protocol is based on solid-liquid extraction methods described in the literature.[7][20]

-

Preparation of Plant Material: Dry mature ambrette seeds at room temperature and grind to a coarse powder.

-

Solid-Liquid Extraction:

-

Place 100g of powdered seeds in a flask.

-

Add 500 mL of benzene as the solvent.

-

Agitate the mixture at a constant temperature (e.g., 50°C) for a specified duration (e.g., 2 hours).

-

Filter the mixture to separate the solid seed material from the solvent containing the extracted oil.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the concrete.

-

-

Isolation of Absolute:

-

Wash the concrete with ethanol to dissolve the essential oil, leaving behind waxes and other less soluble materials.

-

Chill the ethanol solution to precipitate any remaining waxes.

-

Filter the chilled solution to remove precipitates.

-

Remove the ethanol from the filtrate under reduced pressure to yield the absolute (the concentrated essential oil).

-

-

Fatty Acid Removal:

-

To further purify the absolute and remove fatty acids, a freezing technique can be employed. Cool the absolute to a low temperature (e.g., -20°C) to solidify the fatty acids.

-

Separate the liquid phase, which is the purified ambrette seed oil, from the solid fatty acids.

-

Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying the volatile components of essential oils.[19]

-

Sample Preparation: Dilute the extracted ambrette seed oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

-

GC-MS System: A typical system would be a gas chromatograph coupled with a mass selective detector.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-500.

-

-

Compound Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Biosynthesis of Ambrettolide

The biosynthesis of macrocyclic lactones like ambrettolide in plants is a complex process. While the complete pathway is not fully elucidated, it is understood to involve fatty acid metabolism.

Caption: Proposed biosynthetic pathway of ambrettolide.

Pharmacological Activities of Ambrettolide

While research on the specific pharmacological activities of isolated ambrettolide is limited, studies on ambrette seed oil and its extracts have indicated several potential therapeutic effects.

-

Antibacterial Activity: Ambrette seed oil, with ambrettolide as a major component, has demonstrated inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[19]

-

Antioxidant Properties: Extracts of ambrette seeds have shown antioxidant activity, which may be attributed to the synergistic effects of their various components.

-

Potential as a Flavoring Agent: Ambrettolide is recognized as a safe flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[21]

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways modulated by ambrettolide. The antibacterial activity is likely due to the disruption of bacterial cell membranes and essential enzyme functions. Further research is required to elucidate the specific molecular targets and signaling cascades affected by ambrettolide in mammalian systems to explore its potential in drug development.

Conclusion and Future Directions

The investigation into natural sources of this compound other than the musk deer reveals a common misconception. While several plants and an insect are noted for their "musky" scents, scientific analysis confirms that these aromas are produced by compounds other than this compound. The most significant of these is ambrette seed, which produces the macrocyclic lactone ambrettolide.

For researchers and professionals in drug development, this distinction is critical. The focus for natural musk alternatives should be on ambrettolide and other structurally similar macrocyclic lactones, not on a futile search for this compound in these sources. This guide provides a foundational technical overview of ambrettolide, from its chemical analysis and extraction to its known biological activities.

Future research should aim to:

-

Fully elucidate the biosynthetic pathway of ambrettolide in Abelmoschus moschatus.

-

Investigate the specific pharmacological activities of isolated ambrettolide and its potential molecular targets and signaling pathways.

-